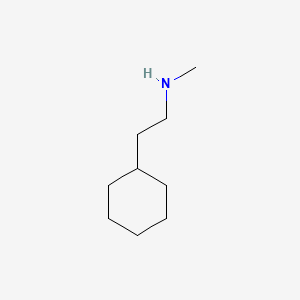

2-cyclohexyl-N-methylethanamine

Description

2-Cyclohexyl-N-methylethanamine (CAS: 4442-85-7; synonyms: 2-cyclohexylethylamine, N-methyl-2-cyclohexylethanamine) is a secondary amine characterized by a cyclohexyl group attached to an ethylamine backbone, with a methyl group substituent on the nitrogen atom. Its molecular formula is C₉H₁₉N (molecular weight: 141.26 g/mol).

Properties

IUPAC Name |

2-cyclohexyl-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-10-8-7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYFTGSOYOWCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211199 | |

| Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62141-38-2 | |

| Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062141382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62141-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylamine, 2-cyclohexyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-cyclohexyl-N-methylethanamine involves the reductive amination of cyclohexylacetaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Reduction: It can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other substituted amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine (Et3N).

Major Products Formed

Oxidation: N-oxides.

Reduction: Primary amines.

Substitution: Amides or substituted amines.

Scientific Research Applications

2-cyclohexyl-N-methylethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares 2-cyclohexyl-N-methylethanamine with structurally related compounds:

Physicochemical Properties

- Lipophilicity : The N-methyl group in this compound enhances lipophilicity compared to 2-cyclohexylethylamine (logP ~2.1 vs. ~1.5), improving membrane permeability but reducing aqueous solubility .

- Reactivity : Unlike 2-chloro-N,N-dimethylethanamine (), which undergoes nucleophilic substitution due to its Cl group, this compound is less reactive, making it more stable in biological systems.

Biological Activity

2-Cyclohexyl-N-methylethanamine, also known by its CAS number 62141-38-2, is an organic compound classified as a secondary amine. Its molecular formula is and it has a molecular weight of approximately 141.25 g/mol. This compound has garnered attention for its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor, which may influence neurotransmitter levels in the brain.

Monoamine Oxidase Inhibition

Research indicates that this compound may act as a monoamine oxidase inhibitor. MAO is an enzyme responsible for the breakdown of monoamines, which include neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme can lead to elevated levels of these neurotransmitters, potentially impacting mood and cognitive functions. A study on the plant Acacia rigidula, which contains this compound, identified it among active constituents with MAO inhibitory activity, suggesting therapeutic applications in mood disorders .

Neurotoxicity Studies

In the context of neurotoxicity, there is evidence linking synthetic cathinones (a class of compounds that includes this compound) to various neurotoxic effects. Animal studies have demonstrated that exposure to these compounds can disrupt monoamine systems, leading to symptoms such as hyperactivity and alterations in locomotor activity. For instance, studies involving rats have shown that administration of synthetic cathinones resulted in significant ambulatory hyperactivity due to increased dopaminergic activity .

Case Study: Plant-Derived Alkaloids

A notable case study explored the alkaloids from Acacia rigidula, highlighting this compound's role in MAO inhibition. The study aimed to characterize the specific mechanisms through which these alkaloids exert their effects on neurotransmitter systems. While the findings were promising, further research is necessary to elucidate the exact pathways involved in its pharmacological action.

Toxicological Research

A systematic review on synthetic cathinones revealed various types of toxicity associated with these compounds. The review compiled data from multiple studies focusing on neurotoxic effects observed in animal models. The findings indicated that repeated exposure could lead to significant changes in dopamine reuptake mechanisms and serotonin transporter function across different brain regions .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methylcyclohexanamine | C7H17N | Lacks an ethyl chain; simpler structure |

| N,N-Dicyclohexylmethylamine | C13H25N | Contains two cyclohexyl groups; more sterically hindered |

| Ethylcyclohexanamine | C9H19N | Contains an ethyl group but lacks N-methyl substitution |

The unique combination of a cyclohexyl group and a methylated nitrogen atom in this compound may confer distinct biological interactions compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.